Diethyl (2,4-difluorophenyl)propanedioate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-(2,4-difluorophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O4/c1-3-18-12(16)11(13(17)19-4-2)9-6-5-8(14)7-10(9)15/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPEHSLFAPHENRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)F)F)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382192 | |
| Record name | Diethyl (2,4-difluorophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137186-30-2 | |
| Record name | Diethyl (2,4-difluorophenyl)propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Applications in Synthetic Organic Chemistry
Role in Agrochemicals
The 2,4-difluorophenyl moiety is a critical component in many modern fungicides. nih.govresearchgate.net This structural motif is found in numerous triazole antifungal agents, which function by inhibiting the cytochrome P450 14α-demethylase (CYP51) enzyme in fungi, a crucial step in ergosterol (B1671047) biosynthesis. rsc.orgnih.gov Diethyl (2,4-difluorophenyl)propanedioate serves as a key precursor for constructing the core structure of these antifungal agents. Research has demonstrated the efficacy of 1,2,4-triazole (B32235) derivatives in controlling a wide spectrum of crop diseases. nih.gov The synthesis of these complex triazoles often involves intermediates derived from difluorophenyl-containing building blocks. rsc.orgnih.gov
Precursor for Active Pharmaceutical Ingredients (APIs)
Use in Medicinal Chemistry
In medicinal chemistry, the introduction of fluorine atoms into a drug candidate can enhance its metabolic stability and binding affinity. nih.gov The 2,4-difluorophenyl group is a key pharmacophore in several antifungal drugs, such as fluconazole. nih.gov this compound is a valuable starting material for synthesizing analogues and new derivatives of these drugs. rsc.orgnih.gov For example, it can be used to create the central 2-(2,4-difluorophenyl)propan-2-ol (B130823) backbone common to many triazole antifungals. The synthesis of novel triazole compounds containing this core structure has been a significant area of research aimed at overcoming drug resistance and expanding the spectrum of activity against pathogenic fungi. rsc.orgnih.gov
A related compound, Diethyl [2-(2,4-difluorophenyl)-2-propen-1-yl]malonate, is known to be an intermediate in the synthesis of the broad-spectrum antifungal agent posaconazole. google.comchemspider.com
Analytical Characterization
The structure of Diethyl (2,4-difluorophenyl)propanedioate and the products derived from it are typically confirmed using a suite of standard analytical techniques. These methods are essential for verifying the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.
Mass Spectrometry (MS): This technique is used to confirm the molecular weight and fragmentation pattern of the compound. sbq.org.br
Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present, such as the ester carbonyl (C=O) groups. sbq.org.br
Computational Chemistry and Modeling of Diethyl 2,4 Difluorophenyl Propanedioate
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the intricacies of Diethyl (2,4-difluorophenyl)propanedioate. nrel.gov These calculations allow for the precise determination of the molecule's electronic structure and the application of molecular orbital theory to understand its chemical behavior.
The electronic structure of this compound can be meticulously analyzed using DFT methods, such as the M06-2X functional with a def2-TZVP basis set, which has demonstrated a favorable balance between accuracy and computational cost for organic molecules. nrel.gov This analysis reveals key electronic properties that govern the molecule's reactivity and interactions.
An essential aspect of this analysis is the generation of an electrostatic potential (ESP) map. The ESP map visually represents the charge distribution across the molecule, highlighting electron-rich and electron-deficient regions. For this compound, the ESP would likely show negative potential (red and orange areas) around the oxygen atoms of the carbonyl groups and the fluorine atoms, indicating their nucleophilic character. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms of the ethyl groups and the aromatic ring, signifying their electrophilic nature. This information is crucial for predicting how the molecule will interact with other chemical species. oup.com
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Unit |
| Dipole Moment | 3.5 | Debye |
| HOMO Energy | -7.2 | eV |
| LUMO Energy | -1.5 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
Note: The values in this table are hypothetical and representative of what would be expected from DFT calculations.
Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic transitions within this compound. scribd.comlibretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. oup.com
Analysis of the spatial distribution of the HOMO and LUMO provides further insights. The HOMO is likely to be localized on the electron-rich regions of the molecule, such as the phenyl ring and the oxygen atoms. In contrast, the LUMO is expected to be distributed over the electron-deficient areas, including the carbonyl carbons. This distribution helps in predicting the sites of nucleophilic and electrophilic attack. pku.edu.cn
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of this compound over time. nih.gov By solving Newton's equations of motion for the atoms in the molecule, MD simulations can provide detailed information about its conformational preferences and intermolecular interactions.
The flexibility of the ethyl and propanedioate groups in this compound allows it to adopt various conformations. nih.gov Conformational analysis through MD simulations can identify the most stable, low-energy conformers and the energy barriers between them. This is crucial as the conformation of a molecule can significantly impact its physical properties and biological activity.
The analysis would involve exploring the potential energy surface by systematically rotating the rotatable bonds, particularly the C-C and C-O bonds of the diethyl ester groups and the bond connecting the phenyl ring to the malonate moiety. The results would likely reveal several local energy minima corresponding to different stable conformations. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution, providing a statistical understanding of the conformational landscape. semanticscholar.org
Table 2: Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.0 |
| Gauche 1 | 60° | 1.2 |
| Gauche 2 | -60° | 1.2 |
Note: The values in this table are hypothetical and representative of what would be expected from conformational analysis.
MD simulations are also adept at characterizing the non-covalent interactions between molecules of this compound in a condensed phase. mdpi.com These interactions, including van der Waals forces and dipole-dipole interactions, govern the bulk properties of the compound, such as its boiling point and viscosity.
Simulations of the compound in a solvent, such as water or an organic solvent, can elucidate solute-solvent interactions. The radial distribution function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell and the nature of the interactions, such as hydrogen bonding between the carbonyl oxygens and protic solvents.
Reaction Pathway Modeling
Computational chemistry can be employed to model potential reaction pathways involving this compound. osti.gov By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for various chemical transformations.
For instance, the hydrolysis of the ester groups is a common reaction for malonates. nih.gov Reaction pathway modeling could be used to investigate the mechanism of both acid-catalyzed and base-catalyzed hydrolysis. This would involve locating the transition state structures for the key steps of the reaction, such as the nucleophilic attack of water or a hydroxide (B78521) ion on the carbonyl carbon.
The calculated energy profile for the reaction provides valuable information about the reaction kinetics and thermodynamics. The height of the energy barrier (activation energy) determines the reaction rate, while the energy difference between reactants and products indicates whether the reaction is exothermic or endothermic. This predictive capability is highly beneficial for optimizing reaction conditions and understanding reaction mechanisms at a fundamental level.
Transition State Characterization
A comprehensive search of academic and research databases yielded no specific studies detailing the computational characterization of transition states for reactions involving this compound. Such studies would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to elucidate the high-energy transitory structures that govern reaction pathways. The energy barriers and geometries of these transition states are fundamental to understanding reaction kinetics and mechanisms. However, for this compound, this specific area of computational analysis remains unexplored in the available scientific literature.
Prediction of Reaction Outcomes
While general machine learning models and computational frameworks exist for the prediction of organic reaction outcomes, their specific application to this compound has not been documented. Predicting the outcomes of reactions involving this compound would necessitate either a specifically trained model with relevant data or the application of first-principles quantum chemical calculations to assess the thermodynamics and kinetics of potential reaction pathways. At present, there are no published research articles that provide such specific predictions for this compound.
Structure-Reactivity Relationship (SAR) Studies via Computational Approaches
Computational Structure-Reactivity Relationship (SAR) studies are pivotal in medicinal chemistry and materials science for designing molecules with desired properties. These studies correlate structural features with chemical reactivity through computational means. For this compound, there is a lack of specific computational SAR studies in the literature. Such research would involve calculating various molecular descriptors (e.g., electronic properties, steric factors) for this compound and its analogs and correlating them with experimentally determined or computationally predicted reactivity. The influence of the 2,4-difluorophenyl substituent on the reactivity of the propanedioate moiety is an area that could be ripe for future computational investigation, but currently, no such studies have been published.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways
The synthesis of complex molecules often relies on the efficiency and selectivity of the chemical pathways used. For Diethyl (2,4-difluorophenyl)propanedioate and its derivatives, research is moving towards more sustainable and efficient manufacturing processes.
Biocatalytic Approaches
The use of enzymes to catalyze chemical transformations, known as biocatalysis, is a rapidly growing field that offers significant advantages in terms of environmental impact and selectivity. researchgate.net Future research is anticipated to explore the use of enzymes for the synthesis of this compound and its derivatives. Enzymatic methods can offer high stereoselectivity, which is crucial in the synthesis of chiral drugs, and operate under mild reaction conditions. the-innovation.orgnih.gov
Enzymes such as lipases, cytochrome P450s, and aldolases are being investigated for their ability to perform complex fluorination reactions. nih.govnih.gov The direct formation of the carbon-fluorine bond using enzymes like fluorinase represents a particularly promising and effective method. nih.govnih.gov Applying these biocatalytic strategies could lead to more efficient and environmentally benign synthetic routes to this and other fluorinated building blocks. researchgate.net
Potential Biocatalytic Reactions for Fluorinated Malonates
| Enzyme Class | Potential Reaction | Advantage |
|---|---|---|
| Lipase | Enantioselective hydrolysis of the diester | Production of chiral building blocks |
| Transaminase | Asymmetric amination of a ketone precursor | Introduction of chiral amine functionalities |
| Fluorinase | Direct C-F bond formation on a precursor | Highly specific and direct fluorination |
Flow Chemistry Applications
Flow chemistry, or continuous-flow synthesis, is another emerging trend that holds substantial promise for the production of this compound. This technology involves performing chemical reactions in a continuous stream rather than in a traditional batch reactor. The advantages include enhanced reaction control, improved safety, and greater scalability. vapourtec.com
The synthesis of malonate esters has been adapted to continuous-flow systems, demonstrating the feasibility of this approach. googleapis.comgoogle.com Future research will likely focus on developing a complete flow synthesis for this compound, integrating reaction, separation, and purification steps into a single, automated process. This could significantly reduce production time and costs while improving product consistency and purity.
Expanded Applications in Drug Discovery and Development
The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. nbinno.comtandfonline.com this compound serves as a key fluorinated building block for creating novel therapeutic agents. ossila.comalfa-chemistry.com
Design of Next-Generation Fluorinated Therapeutics
The strategic placement of fluorine atoms can improve a drug's metabolic stability, binding affinity to its target, and bioavailability. nbinno.comtandfonline.combenthamscience.com The 2,4-difluorophenyl motif present in this compound is a feature found in several modern pharmaceuticals. tandfonline.com Researchers are actively exploring the use of this building block to design next-generation therapeutics for a range of diseases.
By modifying the propanedioate core, chemists can synthesize a diverse library of compounds for screening against various biological targets. The unique electronic properties conferred by the two fluorine atoms can lead to enhanced potency and a more desirable pharmacokinetic profile in the final drug candidate. benthamscience.com
Impact of Fluorination on Drug Properties
| Property | Effect of Fluorine Substitution | Rationale |
|---|---|---|
| Metabolic Stability | Increased | The carbon-fluorine bond is stronger than the carbon-hydrogen bond, blocking metabolic oxidation. acs.org |
| Binding Affinity | Enhanced | Fluorine can participate in favorable electrostatic and hydrogen-bond interactions with protein targets. benthamscience.com |
| Lipophilicity | Increased | Fluorine substitution generally increases a molecule's lipophilicity, which can affect membrane permeability. benthamscience.com |
Targeted Delivery Systems
A major challenge in drug development is ensuring that the therapeutic agent reaches its intended site of action in the body with minimal exposure to healthy tissues. mdpi.com Targeted delivery systems aim to solve this problem by accumulating the drug at the disease site. americanpharmaceuticalreview.com
Future research could involve incorporating drugs derived from this compound into various targeted delivery platforms. These platforms include liposomes, polymeric nanoparticles, and peptide-drug conjugates. frontiersin.orgmdpi.com By attaching a targeting ligand (such as a peptide that recognizes cancer cells) to the drug or its carrier, it is possible to achieve site-specific delivery, thereby increasing efficacy and reducing side effects. frontiersin.orgmdpi.com
Development of Advanced Materials
The unique properties of organofluorine compounds extend beyond medicine into the realm of materials science. alfa-chemistry.comyoutube.com The high thermal stability and chemical resistance of fluorinated polymers make them suitable for a wide range of applications.
This compound, with its reactive malonate group and stable difluorophenyl ring, is a promising candidate as a monomer or precursor for the synthesis of advanced fluorinated materials. Research in this area could lead to the development of novel polymers with specialized properties, such as:
High-Performance Coatings: Materials with low surface energy, providing water and oil repellency.
Advanced Optical Materials: Polymers with a low refractive index for applications in electronics and telecommunications.
Chemically Resistant Membranes: Materials for use in harsh chemical environments, such as in filtration or fuel cells.
The versatility of the malonate ester functionality allows for various polymerization strategies, opening the door to a new class of fluorinated materials with tailored properties.
Fluorinated Polymers and Copolymers
The incorporation of fluorine into polymers imparts a range of desirable properties, including high thermal stability, chemical resistance, and low surface energy. While specific polymerization of this compound has not been detailed, its structure suggests potential as a monomer or a precursor for creating novel fluorinated polymers.
Future research could explore its use in the synthesis of specialty polyesters or polyamides. The active methylene group in the propanedioate structure, flanked by two ester groups, provides a site for various chemical modifications and polymerizations. The presence of the 2,4-difluorophenyl group would ensure the resulting polymer is fluorinated, potentially leading to materials with enhanced performance characteristics.
Potential Research Pathways:
Polyester Synthesis: this compound could be transesterified with diols to create fluorinated polyesters. Research would focus on the polymerization kinetics and the physical properties of the resulting polymers, such as their glass transition temperature, thermal stability, and solubility.
Copolymerization: It could be used as a comonomer with other non-fluorinated monomers to tailor the properties of the final copolymer. This approach could be used to balance cost and performance, achieving a desired level of fluorination.
A hypothetical data table for a future study on a copolymer derived from this compound might look like this:
| Copolymer Composition (molar ratio) | Fluorine Content (%) | Thermal Decomposition Temp (°C) |
| 10:90 (Compound:Comonomer) | 5.2 | 380 |
| 25:75 (Compound:Comonomer) | 12.1 | 410 |
| 50:50 (Compound:Comonomer) | 21.5 | 435 |
This table is illustrative and based on general principles of fluoropolymer chemistry.
Functional Materials for Optoelectronic Applications
Fluorinated organic materials are of significant interest in the field of optoelectronics due to their unique electronic properties. The strong electron-withdrawing nature of fluorine atoms can lower the HOMO and LUMO energy levels of a molecule, which can facilitate electron injection and improve the stability of electronic devices. rsc.org
While there is no specific research on this compound in optoelectronics, its difluorophenyl group suggests it could be a useful building block for creating new materials for devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). researchgate.net
Emerging Trends and Research Opportunities:
Host Materials for OLEDs: The compound could be chemically modified to serve as a host material in the emissive layer of an OLED. The fluorine atoms could enhance the material's thermal and oxidative stability, potentially leading to longer device lifetimes. rsc.org
Gate Dielectrics in OFETs: Fluorinated materials are being explored for use as gate dielectrics in OFETs due to their insulating properties and ability to form smooth, low-surface-energy films. Derivatives of this compound could be investigated for this purpose.
The following table illustrates the kind of data that would be relevant in such research:
| Derivative of Compound | HOMO Level (eV) | LUMO Level (eV) | Application |
| Amide Derivative | -5.8 | -2.5 | Hole Transport Layer |
| Phosphorescent Complex | -6.1 | -2.9 | Emissive Layer Host |
This data is hypothetical and serves to illustrate potential research outcomes.
Interdisciplinary Research with this compound
The unique combination of a difluorinated aromatic ring and a malonate ester functional group makes this compound a candidate for interdisciplinary research, bridging materials science with medicinal chemistry and organic synthesis.
Medicinal Chemistry: Fluorinated compounds are of great interest in drug discovery. The 2,4-difluorophenyl moiety is found in several pharmaceuticals. Research could explore the biological activity of derivatives of this compound, for instance, as potential enzyme inhibitors or as scaffolds for new therapeutic agents.
Organic Synthesis: As a malonate ester, this compound is a versatile building block in organic synthesis. Its difluorophenyl group can influence the reactivity of the malonate core, potentially enabling novel synthetic transformations. Interdisciplinary research could focus on developing new synthetic methodologies that exploit these properties.
Biomaterials: Fluorinated polymers often exhibit hydrophobicity and biocompatibility. Future studies could investigate the use of polymers derived from this compound in the development of new biomaterials, such as coatings for medical implants or materials for drug delivery systems.
Q & A
Q. What are the optimal reaction conditions for synthesizing diethyl (2,4-difluorophenyl)propanedioate?
The synthesis typically involves a nucleophilic substitution or condensation reaction. For example, palladium-catalyzed coupling of 2,4-difluorophenyl derivatives with diethyl propanedioate precursors under inert atmospheres (e.g., nitrogen) is common. Solvent choice (e.g., THF or DMF) and temperature control (60–80°C) are critical to minimize side reactions like ester hydrolysis . Purification via column chromatography using hexane/ethyl acetate gradients yields high-purity product.
Q. How can spectroscopic techniques distinguish this compound from structurally similar esters?
- ¹H NMR : The 2,4-difluorophenyl group exhibits distinct aromatic proton splitting patterns (e.g., doublets of doublets at δ 6.8–7.3 ppm due to fluorine coupling) .
- IR Spectroscopy : Strong C=O stretches near 1670–1740 cm⁻¹ confirm ester groups, while C-F stretches appear at 1100–1250 cm⁻¹ .
- ¹⁹F NMR : Fluorine chemical shifts at δ -110 to -120 ppm differentiate para- and ortho-fluorine environments .
Q. What safety protocols are essential when handling this compound?
this compound may pose inhalation and skin irritation risks. Use fume hoods, nitrile gloves, and eye protection. Dispose of waste via halogenated solvent protocols, as fluorinated byproducts can persist in the environment .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the reactivity of the 2,4-difluorophenyl moiety in this compound?
Density Functional Theory (DFT) studies using hybrid functionals (e.g., B3LYP) reveal that fluorine substituents lower the electron density of the aromatic ring, enhancing electrophilic substitution at the meta position. Exact-exchange terms in DFT models improve accuracy for predicting activation energies in fluorinated systems . Solvent effects can be modeled using the Polarizable Continuum Model (PCM) to simulate reaction pathways in THF or DMF .
Q. What experimental strategies resolve contradictions in observed vs. calculated spectroscopic data?
Discrepancies between experimental ¹H NMR shifts and DFT-predicted values often arise from solvent effects or incomplete basis sets. To address this:
Q. How does the electron-withdrawing nature of fluorine substituents influence the compound’s application in catalysis?
The 2,4-difluorophenyl group stabilizes transition states in palladium-catalyzed cross-couplings by reducing electron density at the metal center, accelerating oxidative addition. This effect is quantified via Hammett σₚ values (σₚ ≈ 0.15 for fluorine), which correlate with reaction rates in Suzuki-Miyaura couplings .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Fluorinated esters are prone to racemization under basic conditions. Key strategies include:
- Using chiral auxiliaries (e.g., Evans’ oxazolidinones) during esterification.
- Low-temperature (<0°C) quenching of intermediates to prevent epimerization .
Methodological Considerations
Q. How to optimize chromatographic separation of this compound from byproducts?
Reverse-phase HPLC with a C18 column and acetonitrile/water (70:30) mobile phase achieves baseline separation. Fluorinated analogs elute earlier than non-fluorinated counterparts due to increased hydrophobicity. Monitor at 254 nm for UV detection .
Q. What computational tools validate the compound’s thermodynamic stability?
Q. How to design kinetic studies for ester hydrolysis under varying pH?
Conduct pseudo-first-order kinetics in buffered solutions (pH 2–12). Monitor ester cleavage via LC-MS or ¹H NMR. The pKa of the α-proton (~9.0) dictates base-catalyzed hydrolysis rates, with fluoride ions acting as leaving-group stabilizers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
